
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Allosteric Modulation of Dopamine D2 Receptor
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-1H-indole-2-carboxamide is part of a class of compounds studied for their role as negative allosteric modulators of the dopamine D2 receptor. This research is significant in understanding the pharmacology of dopamine receptors and their potential therapeutic applications, particularly in neurological disorders (Mistry et al., 2015).
Antimicrobial and Anti-Inflammatory Activities
Compounds with a similar structure, including N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, have been synthesized and studied for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties. These compounds demonstrate marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines (Zablotskaya et al., 2013).
Application in Solar Cells
The chemical structure is also explored in the context of dye-sensitized solar cells. Carboxylated cyanine dyes, which include similar structural components, have been studied for their role in improving the photoelectric conversion efficiency of solar cells. This highlights the compound's potential application in renewable energy technology (Wu et al., 2009).
NF-κB Transcription Factor Inhibition
Research on similar 1,2-dihydroisoquinoline derivatives has identified them as potent inhibitors of the transcription factor NF-κB, a critical component in inflammatory responses. This suggests the potential therapeutic application of these compounds in treating diseases where NF-κB plays a key role (Chung et al., 2015).
Antipsychotic Agent Potential
Heterocyclic analogues of this compound have been evaluated as potential antipsychotic agents, showing promise in both in vitro and in vivo models. This line of research is crucial in the development of new treatments for psychiatric disorders (Norman et al., 1996).
SARS-CoV-2 Inhibition
Recent studies have also investigated similar heterocyclic compounds for their efficacy in inhibiting SARS-CoV-2 replication. These findings are particularly relevant in the context of the COVID-19 pandemic and the ongoing search for effective antiviral treatments (Wang et al., 2023).
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c26-22(21-15-18-8-3-4-10-20(18)24-21)23-12-5-6-13-25-14-11-17-7-1-2-9-19(17)16-25/h1-4,7-10,15,24H,11-14,16H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSGJXMBFYOAIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

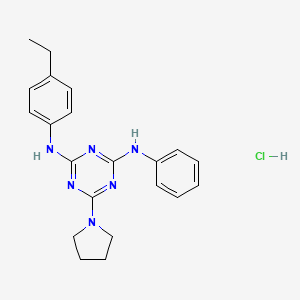
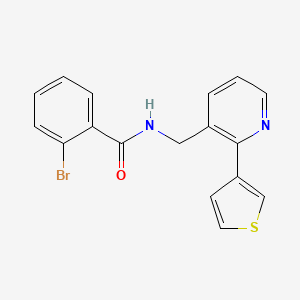
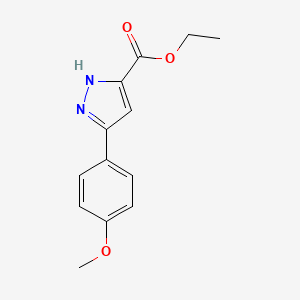
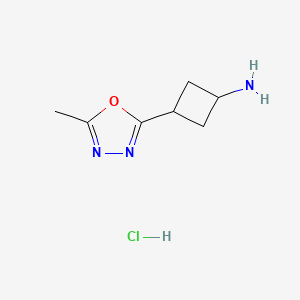
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)
![4-chloro-2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2404718.png)
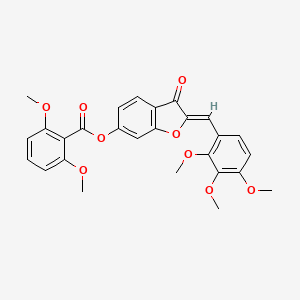
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2404721.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)

